3-formyl-5-hydroxybenzoic acid
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Overview
Description
3-Formyl-5-hydroxybenzoic acid is an organic compound with the molecular formula C8H6O4 It is a derivative of benzoic acid, characterized by the presence of a formyl group (-CHO) at the third position and a hydroxyl group (-OH) at the fifth position on the benzene ring
Mechanism of Action
- Target of Action Role: AHBA likely binds to the active sites of these enzymes, inhibiting their activity. Consequently, the normal catalytic reactions are disrupted.
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
3FHBA has been explored as a component in drug delivery systems. Its ability to selectively target specific cells makes it valuable for delivering therapeutic agents to precise locations within the body. It also plays a role in luminescence sensitization . The compound’s derivatives, synthesized from ethylenediamine, diethylenetriamine, and triethylenetetramine, can form hetero-binuclear complexes with transition metal ions and lanthanide ions .
Cellular Effects
As a plant allelochemical, 3FHBA can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth . It also can powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .
Molecular Mechanism
The molecular mechanism of 3FHBA involves various biochemical reactions. For instance, it can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly . It also has the ability to reduce ion uptake, photosynthesis, and water transpiration .
Temporal Effects in Laboratory Settings
The temporal effects of 3FHBA in laboratory settings are not well-documented. It is known that the compound’s derivatives can form hetero-binuclear complexes with transition metal ions and lanthanide ions , suggesting potential changes in its effects over time.
Metabolic Pathways
3FHBA is derived from cinnamic acid via the shikimate and phenylpropanoid pathways in plants . These pathways involve several enzymatic steps, including the condensation of 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP) synthase, which produces DAHP .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Formyl-5-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the formylation of 5-hydroxybenzoic acid using the Duff reaction, which employs hexamethylenetetramine (HMTA) and an acid catalyst. Another method is the Reimer-Tiemann reaction, which uses chloroform and a strong base like sodium hydroxide to introduce the formyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group, forming 3,5-dihydroxybenzoic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group, resulting in 3-hydroxymethyl-5-hydroxybenzoic acid.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: 3,5-Dihydroxybenzoic acid.
Reduction: 3-Hydroxymethyl-5-hydroxybenzoic acid.
Substitution: Various nitro or halogenated derivatives of this compound.
Scientific Research Applications
3-Formyl-5-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Formyl-4-hydroxybenzoic acid: Similar structure but with the formyl group at the fourth position.
3,5-Dihydroxybenzoic acid: Lacks the formyl group but has two hydroxyl groups.
Salicylic acid (2-hydroxybenzoic acid): Hydroxyl group at the second position instead of the fifth.
Uniqueness: 3-Formyl-5-hydroxybenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
1022160-01-5 |
---|---|
Molecular Formula |
C8H6O4 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
3-formyl-5-hydroxybenzoic acid |
InChI |
InChI=1S/C8H6O4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-4,10H,(H,11,12) |
InChI Key |
YBIDDVOKTAHFOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)O)C=O |
Purity |
95 |
Origin of Product |
United States |
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